N-Methyltyramine

Description

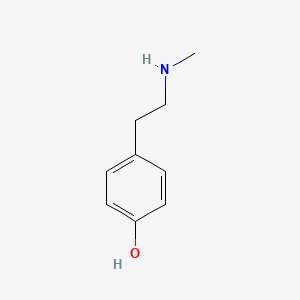

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVZFRBSCNEKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13062-76-5 (hydrochloride) | |

| Record name | Methyl-4-tyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60190496 | |

| Record name | Methyl-4-tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methyltyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

370-98-9 | |

| Record name | N-Methyltyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-4-tyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyltyramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl-4-tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[2-(methylamino)ethyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLTYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3S4E2F7TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methyltyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Methyltyramine: A Technical Guide to Its Discovery and Natural Sources

Audience: Researchers, scientists, and drug development professionals.

Foreword

N-methyltyramine (NMT) is a protoalkaloid biogenic amine with a growing body of research interest due to its presence in various plant species and its pharmacological activities. As a substituted phenethylamine, it shares structural similarities with other well-known biogenic amines like tyramine. This document serves as an in-depth technical guide, consolidating information on the discovery, natural prevalence, and analytical methodologies related to this compound. It also provides a visual representation of its core signaling pathways.

Discovery

This compound was first isolated from germinating barley (Hordeum vulgare) in 1950 by Kirkwood and Marion.[1] Their work established the foundational knowledge of this compound's existence in the plant kingdom. Subsequent research has since identified NMT in a diverse range of plant families, often co-occurring with its precursor, tyramine, and its N,N-dimethylated derivative, hordenine.[2]

Natural Distribution and Quantitative Analysis

This compound is found in a variety of plants, and its concentration can differ based on the species, the specific part of the plant, and its developmental stage. The following table summarizes the quantitative data on NMT concentrations in several notable plant sources.

Table 1: Quantitative Data of this compound in Natural Sources

| Plant Species | Family | Plant Part | Concentration (µg/g) |

| Hordeum vulgare (Barley) | Poaceae | Raw Barley | ~5[1] |

| Green Malts | ~21[1] | ||

| Kilned Malts | ~27[1] | ||

| Green Malt Roots | ~1530[1] | ||

| Kilned Malt Roots | ~1960[1] | ||

| Acacia rigidula (Blackbrush Acacia) | Fabaceae | Leaves | 240 - 1240[1] |

| Acacia berlandieri | Fabaceae | Leaves | 190 - 750[1] |

| Acacia schweinfurthii | Fabaceae | Seeds | 440[1] |

| Citrus aurantium (Bitter Orange) | Rutaceae | Ripe Fruit Extract | ~180[1] |

Experimental Protocols

Extraction of this compound from Plant Material

The following protocol outlines a general procedure for the extraction of this compound from plant tissues.

Methodology:

-

Sample Preparation: The plant material is dried and ground into a fine powder.

-

Acid Extraction: The powdered material is subjected to extraction with an acidic solution to protonate the alkaloids, rendering them soluble in the aqueous phase.

-

Filtration: The mixture is filtered to separate the solid plant debris from the liquid extract containing the alkaloids.

-

Basification: The pH of the filtrate is adjusted to the alkaline range (pH 9-10) using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them less water-soluble.

-

Solvent Partitioning: The basified aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform). The deprotonated alkaloids partition into the organic layer.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Identification and Quantification via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

A robust and sensitive method for the analysis of this compound involves reversed-phase HPLC coupled with mass spectrometry.

Methodology:

-

Sample Preparation: The crude extract is dissolved in a suitable solvent, typically the initial mobile phase, and filtered through a 0.22 µm syringe filter.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[3]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[3]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for this compound.[3]

-

Analysis: The mass spectrometer can be operated in full scan mode for identification or in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.[4] The precursor ion for this compound is [M+H]+ at m/z 152.10699.[3]

-

-

Quantification: A calibration curve is constructed using certified reference standards of this compound to determine the concentration in the sample.

Signaling Pathways and Biosynthesis

Biosynthesis of this compound

This compound is biosynthesized from the amino acid L-tyrosine. The pathway involves a decarboxylation step followed by a methylation step.

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Interaction with Adrenergic Receptors

This compound is known to interact with adrenergic receptors. Research indicates that it acts as an α-adrenoreceptor antagonist.[5][6] This interaction can modulate downstream signaling cascades.

Caption: this compound's antagonistic action on α-adrenergic receptors.

Experimental Workflow for Bioactivity Screening

A generalized workflow for screening the bioactivity of this compound, for instance, its effect on a specific cellular response, is depicted below.

Caption: A generalized workflow for assessing the cellular effects of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Hordenine - Wikipedia [en.wikipedia.org]

- 3. Tyramine, this compound & Synephrine Analyzed with LCMS - AppNote [mtc-usa.com]

- 4. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of the receptor binding and pharmacological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Core of Amine Synthesis: An In-depth Technical Guide to N-Methyltyramine Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltyramine (NMT) is a biogenic amine found in a variety of plant species, where it serves as a crucial intermediate in the biosynthesis of numerous pharmacologically significant alkaloids, including hordenine and synephrine. The production of NMT is a targeted, two-step enzymatic pathway originating from the amino acid L-tyrosine. Understanding the intricacies of this biosynthetic route, the kinetics of its enzymes, and its regulation is paramount for researchers in plant biochemistry, natural product synthesis, and drug development. This technical guide provides a comprehensive overview of the core principles of this compound biosynthesis in plants, detailing the enzymatic players, their kinetic properties, and the experimental protocols required for their study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from L-tyrosine is a direct and efficient pathway involving two key enzymatic reactions: decarboxylation and N-methylation.

-

Decarboxylation of L-Tyrosine: The pathway initiates with the decarboxylation of the amino acid L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TYDC) , a pyridoxal-5'-phosphate (PLP) dependent enzyme.[1]

-

N-methylation of Tyramine: The subsequent and final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of tyramine, yielding this compound. This methylation is carried out by the enzyme Tyramine N-methyltransferase (TNMT) .[2]

Quantitative Data on this compound Biosynthesis

The efficiency and rate of this compound synthesis are dictated by the kinetic properties of the involved enzymes and their expression levels in different plant species and tissues. This section summarizes the available quantitative data.

Enzyme Kinetics

The following tables present the kinetic parameters for Tyrosine Decarboxylase (TYDC) from various plant sources. As of the latest literature review, specific kinetic data for plant-derived Tyramine N-methyltransferase (TNMT) remains to be extensively characterized and published.

| Table 1: Kinetic Parameters of Plant Tyrosine Decarboxylases (TYDC) | |||

| Plant Source | Substrate | Km (µM) | Vmax (µM/min) |

| Rehmannia glutinosa | L-Tyrosine | 249.7 ± 17.11 | 6.424 ± 0.1312 |

| Rehmannia glutinosa | L-DOPA | 273.8 ± 37.18 | 1.878 ± 0.0776 |

| Olea europaea (OeTDC1) | L-Tyrosine | 1900 | Not Reported |

| Olea europaea (OeTDC1) | L-DOPA | 340 | Not Reported |

| Olea europaea (OeTDC2) | L-Tyrosine | 1290 | Not Reported |

| Olea europaea (OeTDC2) | L-DOPA | 460 | Not Reported |

Data sourced from studies on recombinant enzymes.[3][4]

Accumulation of this compound in Plants

The concentration of this compound varies significantly among plant species and is influenced by developmental stage and environmental conditions.

| Table 2: this compound Content in Various Plant Tissues | |

| Plant Species | Tissue |

| Hordeum vulgare (Barley) | Green malt roots |

| Hordeum vulgare (Barley) | Kilned malt roots |

| Acacia rigidula | Leaves |

| Acacia berlandieri | Leaves |

| Acacia schweinfurthii | Seeds |

| Citrus aurantium (Bitter Orange) | Ripe fruit extract |

Data compiled from various phytochemical analyses.[5]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in response to both developmental cues and environmental stresses. The jasmonate signaling pathway, a key regulator of plant defense responses, has been shown to play a significant role in inducing the expression of genes involved in alkaloid biosynthesis, including those in the this compound pathway.

Upon perception of stress signals, plants synthesize jasmonic acid (JA). JA promotes the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. This degradation releases transcription factors such as MYC2, which in turn activate the expression of other downstream transcription factors like the ORCA (octadecanoid-responsive Catharanthus AP2-domain) proteins.[1][6] These ORCA transcription factors are known to bind to the promoters of alkaloid biosynthesis genes, including TYDC and likely TNMT, leading to their increased expression and a subsequent boost in this compound production as part of the plant's defense response.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Recombinant Expression and Purification of TYDC and TNMT

The production of pure, active enzymes is essential for kinetic analysis and structural studies. A common approach is the recombinant expression in Escherichia coli followed by affinity chromatography.

Methodology:

-

Gene Amplification and Cloning: The coding sequences of TYDC and TNMT from the plant of interest are amplified by PCR and cloned into an E. coli expression vector, such as pET, containing a polyhistidine (His) tag.

-

Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown and used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an appropriate optical density.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or other mechanical means. The cell debris is removed by centrifugation to obtain a clear lysate.

-

Affinity Purification: The clarified lysate containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. After washing to remove non-specifically bound proteins, the target protein is eluted using a buffer containing a high concentration of imidazole.

-

Purity and Concentration Assessment: The purity of the eluted protein is assessed by SDS-PAGE, and its concentration is determined using a standard protein assay (e.g., Bradford or BCA).

Enzyme Activity Assays

1. Tyrosine Decarboxylase (TYDC) Activity Assay (Spectrophotometric)

This assay measures the production of tyramine, which is subsequently oxidized to generate a colored product.

Reagents:

-

McIlvain Buffer (phosphate-citrate), pH 6.0

-

4-aminoantipyrine (4-AAP) solution (1 mM)

-

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)m-toluidine (TOOS) solution (10 mM)

-

Peroxidase solution (40 U/mL)

-

Tyramine oxidase (TYO) solution (20 U/mL)

-

Pyridoxal-5-phosphate (PLP) solution (0.2 mM)

-

L-tyrosine solution (10 mM)

-

Purified recombinant TYDC or plant protein extract

Procedure:

-

Prepare a reaction mixture containing McIlvain buffer, 4-AAP, TOOS, peroxidase, TYO, and PLP in a cuvette.

-

Equilibrate the reaction mixture to 37°C in a spectrophotometer.

-

Initiate the reaction by adding the L-tyrosine solution and the enzyme preparation.

-

Monitor the increase in absorbance at 570 nm over time. The rate of color formation is proportional to the TYDC activity.

-

One unit of TYDC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of tyramine per minute under the specified conditions.

2. Tyramine N-methyltransferase (TNMT) Activity Assay (Radioenzymatic)

This highly sensitive assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to tyramine.

Reagents:

-

Tris-HCl buffer (pH 8.0)

-

Tyramine hydrochloride solution

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Purified recombinant TNMT or plant protein extract

-

Stopping solution (e.g., a borate buffer containing an unlabeled this compound standard)

-

Organic solvent for extraction (e.g., a mixture of toluene and isoamyl alcohol)

-

Scintillation cocktail

Procedure:

-

Set up the reaction in a microcentrifuge tube containing Tris-HCl buffer, tyramine, and the enzyme solution.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate for a defined period during which the reaction is linear.

-

Stop the reaction by adding the stopping solution.

-

Extract the radiolabeled this compound product into the organic solvent by vigorous vortexing followed by centrifugation.

-

Transfer an aliquot of the organic phase to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Enzyme activity is calculated based on the amount of [³H]-N-methyltyramine formed per unit time.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a well-defined pathway catalyzed by Tyrosine Decarboxylase and Tyramine N-methyltransferase. While the kinetic properties of TYDC from several plant species have been characterized, there is a notable gap in our understanding of the kinetics of plant TNMT. Future research should focus on the isolation and characterization of TNMT from various this compound-accumulating plants to provide a more complete quantitative picture of this important biosynthetic pathway. Furthermore, a deeper exploration of the signaling networks, beyond the jasmonate pathway, that regulate this compound biosynthesis will provide valuable insights into how plants modulate the production of this key alkaloid precursor in response to a complex array of environmental stimuli. This knowledge will be instrumental for metabolic engineering efforts aimed at enhancing the production of valuable pharmaceuticals derived from this compound.

References

- 1. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A new radioenzymatic assay for histamine using purified histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloid production and response to natural adverse conditions in Peganum harmala: in silico transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jasmonic Acid Signaling Pathway in Plants [mdpi.com]

An In-Depth Technical Guide to N-Methyltyramine: Chemical Structure, Properties, and Biological Activity

Executive Summary: N-Methyltyramine (NMT) is a naturally occurring protoalkaloid found in various plants, such as bitter orange (Citrus aurantium) and barley.[1][2] Structurally, it is the N-methylated analog of tyramine, a well-known biogenic amine.[1] Despite its inclusion in some dietary supplements marketed for weight loss, scientific evidence reveals a complex pharmacological profile that contradicts simple "fat-burner" claims.[3] Core research identifies NMT as an antagonist of the α2-adrenoceptor and an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][4][5] Its physiological effects include the stimulation of gastric secretions, a pressor response, and, contrary to its marketing, an inhibitory effect on lipolysis in human fat cells.[1][6] This document provides a comprehensive technical overview of NMT's chemical properties, synthesis, pharmacological actions, and the experimental methodologies used to characterize it, intended for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-[2-(methylamino)ethyl]phenol, is a phenethylamine derivative.[1] Its structure consists of a phenol group attached to an ethylamine chain, with a methyl group substituting one of the amine's hydrogens.

Caption: Chemical structure of this compound (4-[2-(methylamino)ethyl]phenol).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-[2-(methylamino)ethyl]phenol | [1] |

| CAS Number | 370-98-9 | [1] |

| Chemical Formula | C₉H₁₃NO | [1] |

| Molar Mass | 151.209 g·mol⁻¹ | [1] |

| SMILES | CNCCC1=CC=C(C=C1)O | [7] |

| InChIKey | AXVZFRBSCNEKPQ-UHFFFAOYSA-N | [1] |

| PubChem CID | 9727 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 130 to 131 °C | [1] |

| Boiling Point | 271 °C (at 760 mmHg) | [1] |

| Density | 1.03 g/mL | [1] |

| pKa (phenolic H) | 9.76 | [1] |

| pKa (ammonium H) | 10.71 | [1] |

| LogP | 1.455 | [7] |

| Solubility | Moderately soluble in water | [1] |

| Flash Point | 120 °C | [1] |

Pharmacology and Mechanism of Action

This compound exhibits a multifaceted pharmacology, interacting with several key receptor systems. Its primary mechanisms of action are antagonism of α2-adrenergic receptors and agonism of TAAR1.

Interaction with the Adrenergic System

NMT is an α2-adrenoceptor antagonist.[4][6][8] It competes with the binding of α2-agonists, such as clonidine, to these receptors.[5] α2-adrenoceptors are G-protein coupled receptors (GPCRs) that couple to Gi proteins. Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, NMT blocks this inhibitory signal, which can lead to a relative increase in cAMP levels and downstream signaling. This antagonism contributes to its pressor effects and its ability to stimulate norepinephrine release.[1]

Caption: NMT acts as an α2-adrenoceptor antagonist, blocking the inhibitory Gi pathway.

Interaction with Trace Amine-Associated Receptors (TAARs)

NMT is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a Gs-coupled GPCR that, upon activation, stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP. This action is similar to that of its parent compound, tyramine.[1] The activation of TAAR1 is implicated in modulating monoaminergic neurotransmission and can influence mood and behavior.

Caption: NMT acts as a TAAR1 agonist, activating the stimulatory Gs pathway.

Metabolic and Gastrointestinal Effects

Contrary to its use in weight-loss supplements, NMT inhibits lipolysis in rat adipocytes and fails to significantly stimulate it in human adipocytes.[1] In fact, at high concentrations, it can activate glucose transport in human fat cells, an effect that facilitates lipid storage rather than mobilization.[2] Furthermore, NMT is a known stimulator of gastrin and pancreatic secretions, which enhances the digestion of nutrients.[6][8]

Table 3: Pharmacological Activity of this compound

| Parameter | Value | Target/System | Reference |

| IC₅₀ | ~5.5 µM | α2-adrenoceptor binding ([³H]p-aminoclonidine) | [1][5] |

| EC₅₀ | ~2 µM | Human TAAR1 Receptor Activation | [1] |

| Pressor Potency | 1/140th of Epinephrine | Blood Pressure (Dog model) | [1] |

| Lipolysis | Inhibitory / No significant stimulation | Rat / Human Adipocytes | [1] |

| Gastrin Release | Stimulatory | Gastric System (Rat model) | [1] |

Synthesis and Analysis

Chemical Synthesis

Several synthetic routes for NMT have been reported. A classic method developed by Walpole involves a four-step process starting from 4-methoxyphenethylamine.[1] This established protocol highlights fundamental organic chemistry reactions.

Caption: Walpole synthesis workflow for this compound.

Analytical Methods

The identification and quantification of NMT in biological matrices and commercial products are typically performed using modern analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) for structural elucidation and chromatographic methods coupled with mass spectrometry (GC-MS, LC-MS) for sensitive detection and quantification.[7][9]

Key Experimental Protocols

Protocol: α2-Adrenoceptor Radioligand Binding Assay

This protocol is adapted from the methodology used to determine the IC₅₀ of NMT at α2-adrenoceptors.[5]

-

Objective: To determine the binding affinity of this compound for the α2-adrenoceptor in rat brain tissue.

-

Materials:

-

Rat brain cortex tissue homogenate (source of receptors).

-

[³H]p-aminoclonidine (radiolabeled agonist).

-

This compound (test compound) at various concentrations.

-

RX821002 or yohimbine (known α2-antagonist for determining non-specific binding).

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Methodology:

-

Prepare rat brain membrane homogenates by centrifugation.

-

In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]p-aminoclonidine, and varying concentrations of NMT (e.g., 10⁻⁸ M to 10⁻³ M).

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM yohimbine).

-

Incubate the mixture at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of NMT concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Adipocyte Glucose Uptake Assay

This protocol is based on studies examining the effect of NMT on glucose transport in primary human adipocytes.[2]

-

Objective: To measure the effect of this compound on glucose uptake in isolated human adipocytes.

-

Materials:

-

Freshly obtained human subcutaneous adipose tissue.

-

Collagenase solution for tissue digestion.

-

Krebs-Ringer buffer with bicarbonate, HEPES, and bovine serum albumin (BSA).

-

2-deoxy-D-[³H]glucose (radiolabeled glucose analog).

-

This compound (test compound).

-

Insulin (positive control).

-

Phloretin or cytochalasin B (inhibitor for non-specific uptake).

-

-

Methodology:

-

Isolate adipocytes by digesting minced adipose tissue with collagenase at 37°C with gentle shaking.

-

Filter the cell suspension to remove undigested tissue and wash the isolated adipocytes with buffer multiple times by allowing them to float and removing the infranatant.

-

Resuspend the adipocytes to a known concentration (e.g., 20% v/v).

-

Pre-incubate adipocyte aliquots with NMT (e.g., 0.01-1 mM), insulin (e.g., 100 nM), or buffer (for basal uptake) for a set period (e.g., 30 minutes) at 37°C.

-

Initiate the glucose uptake assay by adding 2-deoxy-D-[³H]glucose to each aliquot.

-

Incubate for a short, defined time (e.g., 3-5 minutes) to measure the initial rate of transport.

-

Terminate transport by adding ice-cold buffer containing an inhibitor like phloretin, followed by rapid centrifugation through silicone oil to separate cells from the aqueous medium.

-

Collect the cell layer (top) and measure its radioactivity using a scintillation counter.

-

Express results as pmol of glucose uptake per unit of cells or lipid content over time, and compare the effects of NMT to basal and insulin-stimulated conditions.

-

Toxicology and Safety

The toxicological profile of NMT is not extensively studied in humans, but animal data provide some insight. It is banned from use in competitive sports by the World Anti-Doping Agency (WADA).[10] Due to its pressor effects, NMT may pose risks to individuals with hypertension or cardiovascular conditions.[3]

Table 4: Acute Toxicity Data for this compound

| Species | Route of Administration | LD₅₀ Value | Reference |

| Mouse | Intraperitoneal | 780 mg/kg | [8] |

| Mouse | Intravenous | 275 mg/kg | [8] |

Conclusion

This compound is a pharmacologically active protoalkaloid with a complex mechanism of action. Its primary roles as an α2-adrenoceptor antagonist and a TAAR1 agonist give rise to its effects on the cardiovascular and gastrointestinal systems. The scientific evidence strongly indicates that NMT is not a lipolytic (fat-burning) agent in humans and may even promote nutrient storage.[1][2] This technical guide summarizes the core chemical and biological data on NMT, providing a foundation for researchers and drug development professionals. Further investigation is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Multiple Direct Effects of the Dietary Protoalkaloid this compound in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | vital.ly [vital.ly]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antagonistic effect of this compound on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of the receptor binding and pharmacological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C9H13NO | CID 9727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

The Pharmacological Profile of N-Methyltyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in various plants and in the human body. As a methylated analog of tyramine, NMT exhibits a distinct pharmacological profile characterized by its interaction with several key receptor systems, including trace amine-associated receptors (TAARs) and adrenergic receptors. This technical guide provides an in-depth overview of the pharmacological properties of this compound, summarizing its receptor binding affinities, functional activities, and pharmacokinetic profile. Detailed methodologies for key experimental assays are outlined, and critical signaling and metabolic pathways are visualized. The compiled data and experimental frameworks aim to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Receptor Binding and Functional Activity

The primary pharmacological actions of this compound are mediated through its interaction with TAAR1 and adrenergic receptors.

Trace Amine-Associated Receptor 1 (TAAR1)

This compound is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1). Activation of this Gs-coupled receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Adrenergic Receptors

This compound displays antagonist activity at α2-adrenergic receptors. It has been shown to inhibit the binding of α2-adrenoceptor agonists. Its activity at other adrenergic receptor subtypes appears to be limited.

Table 1: Receptor Binding Affinities and Functional Activity of this compound

| Receptor | Species | Assay Type | Parameter | Value | Reference(s) |

| TAAR1 | Human | cAMP accumulation | EC50 | 23 µM | [1] |

| Emax | 83% | [1] | |||

| α2-Adrenoceptor | Mouse | Radioligand Binding ([3H]p-aminoclonidine) | IC50 | 5.53 µM | [2] |

| α1A-Adrenoceptor | Human | Ca2+ response | Activity | No effect up to 300 µM | [1] |

| α1B-Adrenoceptor | Human | Ca2+ response | Activity | No effect up to 300 µM | [1] |

| α1D-Adrenoceptor | Human | Ca2+ response | Activity | No effect up to 300 µM | [1] |

| α2A-Adrenoceptor | Human | Ca2+ response | Activity | No effect up to 300 µM | [1] |

| α2B-Adrenoceptor | Human | Ca2+ response | Activity | No effect up to 300 µM | [1] |

| β1-Adrenoceptor | Human | cAMP accumulation | Activity | No effect up to 300 µM | [1] |

| β2-Adrenoceptor | Human | cAMP accumulation | Activity | No effect up to 300 µM | [1] |

Pharmacokinetics and Metabolism

This compound is readily absorbed from the small intestine, particularly the duodenum and jejunum. It undergoes significant first-pass metabolism in the liver.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose | Value | Reference(s) |

| Bioavailability | Oral | 20 mg/kg | 39.0% | [3] |

| Hepatic Availability | - | - | 0.510 | [3] |

| Hepatic Intrinsic Clearance | - | - | 2.0 L/h | [3] |

Metabolism

This compound is a substrate for monoamine oxidases (MAO). A significant metabolic pathway for this compound involves its biotransformation to epinephrine through a series of enzymatic reactions. This conversion has been proposed as a mechanism for its effects on gastrointestinal motility.

Physiological Effects

Gastrointestinal System

This compound has been shown to relax small intestinal smooth muscle and inhibit intestinal propulsion in mice.[4] It also stimulates gastrin and pancreatic secretions, an effect mediated by a cholinergic gastro-pancreatic reflex.[1]

Adipose Tissue

The effects of this compound on lipolysis are complex. While some structurally related amines promote lipolysis, NMT has been reported to have weak to no direct lipolytic activity in human adipocytes and may even exhibit anti-lipolytic effects at higher concentrations.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of this compound for the α2-adrenoceptor.

-

Biological System: Mouse brain membrane preparations.

-

Radioligand: [3H]p-aminoclonidine, a potent α2-adrenoceptor agonist.

-

Methodology:

-

Membrane Preparation: Homogenize mouse brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]p-aminoclonidine at a fixed concentration, and varying concentrations of this compound or a reference antagonist (e.g., RX821002).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]p-aminoclonidine (IC50) by non-linear regression analysis.

-

Functional Assay for TAAR1 Activation (cAMP Accumulation)

This protocol describes a cell-based assay to measure the functional agonism of this compound at the human TAAR1 receptor.

-

Biological System: Human Embryonic Kidney (HEK293T) cells stably expressing the human TAAR1 receptor.

-

Principle: Measure the increase in intracellular cAMP levels following receptor activation.

-

Methodology:

-

Cell Culture and Plating: Culture HEK293T-hTAAR1 cells in appropriate media and seed them into 96-well plates.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or a reference agonist (e.g., phenethylamine) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound on MAO-A and MAO-B.

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: A non-selective MAO substrate such as p-tyramine or kynuramine.

-

Principle: Measure the enzymatic activity of MAO in the presence and absence of this compound.

-

Methodology:

-

Assay Setup: In a 96-well plate, combine the MAO enzyme, a suitable buffer, and varying concentrations of this compound or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Pre-incubation: Pre-incubate the enzyme with the test compound.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Measure the formation of a product over time. For example, if using p-tyramine as a substrate, the production of H2O2 can be measured using a fluorescent probe.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Assessment of Intestinal Propulsion (Activated Charcoal Meal Assay)

This in vivo protocol is used to evaluate the effect of this compound on gastrointestinal motility in mice.

-

Animal Model: Male ddY mice.

-

Principle: Measure the distance traveled by a non-absorbable marker (activated charcoal) through the small intestine in a given time.

-

Methodology:

-

Animal Preparation: Fast the mice overnight with free access to water.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.).

-

Marker Administration: After a set time following drug administration, orally administer a suspension of activated charcoal.

-

Euthanasia and Dissection: Euthanize the mice at a fixed time point after charcoal administration. Carefully dissect the entire small intestine from the pylorus to the cecum.

-

Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Data Analysis: Express the intestinal transit as the percentage of the total length of the small intestine covered by the charcoal. Compare the transit in this compound-treated mice to the vehicle-treated control group.

-

Signaling and Metabolic Pathways

This compound Signaling at TAAR1

Biotransformation of this compound to Epinephrine

Experimental Workflow: Competitive Radioligand Binding Assay

Conclusion

This compound possesses a multifaceted pharmacological profile, primarily acting as a TAAR1 agonist and an α2-adrenergic receptor antagonist. Its effects on the gastrointestinal system are notable and appear to be mediated, at least in part, by its biotransformation to other active amines. The provided quantitative data, experimental methodologies, and pathway diagrams offer a foundational understanding for future research into the therapeutic potential and safety profile of this compound. Further investigation is warranted to fully elucidate its mechanism of action and to explore its potential applications in drug development.

References

- 1. Stimulatory effect of this compound, a congener of beer, on pancreatic secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonistic effect of this compound on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis and prediction of absorption profile including hepatic first-pass metabolism of this compound, a potent stimulant of gastrin release present in beer, after oral ingestion in rats by gastrointestinal-transit-absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on the regulation of adrenergic receptors via enzymatic epinephrine synthesis for the treatment of gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-Methyltyramine on Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT), a naturally occurring trace amine found in various plants and the human body, has garnered significant interest for its pharmacological activities. Structurally an N-methylated analog of tyramine, NMT's interaction with the adrenergic system is complex, involving direct receptor modulation, indirect sympathomimetic actions, and potential biotransformation into other active catecholamines. This technical guide provides a comprehensive overview of the current understanding of NMT's mechanism of action on adrenergic receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of adrenergic-targeting compounds.

Introduction

This compound (4-hydroxy-N-methylphenethylamine) is a protoalkaloid that shares structural similarities with well-known biogenic amines and neurotransmitters. Its presence in various botanicals has led to its inclusion in some dietary supplements, often marketed for weight management and enhanced energy. However, its pharmacological profile is multifaceted and not entirely straightforward. This guide aims to dissect the intricate mechanisms by which NMT interacts with the adrenergic system, a critical regulator of numerous physiological processes.

Direct Interaction with Adrenergic Receptors

NMT exhibits direct, albeit complex, interactions with certain subtypes of adrenergic receptors. The primary direct target identified in the literature is the α2-adrenergic receptor.

α2-Adrenergic Receptor Antagonism

Research has demonstrated that NMT acts as an antagonist at α2-adrenergic receptors.[1][2][3] These receptors are presynaptic autoreceptors that typically inhibit the release of norepinephrine upon activation. By antagonizing these receptors, NMT can lead to an increase in norepinephrine release from sympathetic nerve terminals.

| Compound | Receptor Subtype | Assay Type | Radioligand | Tissue/Cell Line | IC50 (M) | Reference |

| This compound | α2-Adrenergic | Radioligand Binding | [3H]p-aminoclonidine | Rat Brain | 5.53 x 10⁻⁶ | [4] |

| RX821002 (Antagonist) | α2-Adrenergic | Radioligand Binding | [3H]p-aminoclonidine | Rat Brain | 1.07 x 10⁻⁸ | [4] |

Activity at Other Adrenergic Receptor Subtypes

Currently, there is a lack of specific quantitative data in the public domain regarding the binding affinities (Ki) or functional potencies (EC50/IC50) of this compound at α1, β1, β2, and β3-adrenergic receptors. While some sources suggest potential β2 adrenergic activity, this has not been substantiated with robust quantitative evidence.[5] One study indicated that NMT, along with tyramine, failed to stimulate lipolysis in human adipocytes at concentrations up to approximately 66 µM, and even at higher concentrations, the effect was minimal compared to the β-adrenergic agonist isoprenaline.[6] This suggests that NMT is not a potent agonist at the β-adrenergic receptors that mediate lipolysis in human fat cells.

Indirect Sympathomimetic Action

A significant component of NMT's mechanism of action is its ability to act as an indirect sympathomimetic agent. This action is primarily mediated through the release of norepinephrine from sympathetic nerve endings.[6]

The pressor effects of NMT have been observed to be inhibited by pre-treatment with reserpine, a drug that depletes catecholamine stores, further supporting its indirect mechanism of action.[6] Subcutaneous administration of NMT in mice has been shown to enhance the release of norepinephrine from the heart.[6]

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

NMT is a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[6]

TAAR1 Agonism

Activation of TAAR1 by NMT can lead to a cascade of downstream signaling events, including the production of cyclic AMP (cAMP).[7] This interaction is a key component of its overall pharmacological profile.

| Compound | Receptor | Assay Type | Cell Line | EC50 (µM) | Reference |

| This compound | Human TAAR1 | Functional (cAMP) | - | ~ 2 | [6] |

| Tyramine | Human TAAR1 | Functional (cAMP) | - | ~ 1 | [6] |

Biotransformation of this compound

There is evidence to suggest that NMT can be biotransformed in the body to other active compounds, including epinephrine.[1] This metabolic pathway could contribute significantly to its overall sympathomimetic effects.

Proposed Pathway to Epinephrine

The proposed enzymatic pathway for the conversion of this compound to epinephrine involves a series of steps analogous to the biosynthesis of catecholamines:[5][8][9][10][11][12]

-

Conversion to N-methyl-L-tyrosine: This initial, proposed step would involve the hydroxylation of the phenyl ring of NMT.

-

Hydroxylation to N-methyl-L-dopa: N-methyl-L-tyrosine would then be hydroxylated by tyrosine hydroxylase.

-

Decarboxylation to Deoxyepinephrine: N-methyl-L-dopa is a potential substrate for DOPA decarboxylase (aromatic L-amino acid decarboxylase), which would convert it to deoxyepinephrine (epinine).[5][9][13]

-

Hydroxylation to Epinephrine: Finally, deoxyepinephrine can be hydroxylated by dopamine β-hydroxylase to form epinephrine.[8][13]

While this pathway is plausible, direct experimental evidence for each specific step in the biotransformation of NMT is still an area of active research. One study has shown that the relaxing effect of NMT on small intestinal smooth muscle can be inhibited by α-methyl-L-tyrosine, an inhibitor of tyrosine hydroxylase, which supports the involvement of this enzymatic pathway.[1]

Signaling Pathways

The interaction of NMT with its target receptors initiates specific intracellular signaling cascades.

α2-Adrenergic Receptor Antagonism Signaling

As an antagonist, NMT blocks the Gi-coupled signaling pathway typically activated by α2-adrenergic receptor agonists. This prevents the inhibition of adenylyl cyclase, leading to maintained or increased levels of intracellular cAMP and promoting norepinephrine release.

Caption: NMT antagonism of the α2-adrenergic receptor signaling pathway.

TAAR1 Agonism Signaling

As an agonist at TAAR1, NMT activates the Gs-coupled signaling pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

Caption: NMT agonism of the TAAR1 receptor Gs-coupled signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of NMT with adrenergic receptors.

Competitive Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a method to determine the binding affinity of this compound for α2-adrenergic receptors in rat brain tissue.

Caption: Workflow for a competitive radioligand binding assay.

-

Objective: To determine the IC50 value of this compound for the α2-adrenergic receptor.

-

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Radioligand: [3H]p-aminoclonidine

-

Non-labeled competitor: this compound

-

Cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Binding Assay: a. In a series of tubes, add a fixed amount of the membrane preparation. b. Add a fixed concentration of [3H]p-aminoclonidine (typically at or below its Kd). c. Add increasing concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known α2-adrenergic antagonist, e.g., yohimbine). d. Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation and Counting: a. Terminate the binding reaction by rapid filtration of the incubation mixture through glass fiber filters under vacuum. b. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding as a function of the logarithm of the this compound concentration to generate a competition curve. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

cAMP Accumulation Functional Assay for TAAR1

This protocol describes a method to determine the functional agonistic activity of this compound at the human TAAR1 receptor by measuring cAMP accumulation.

Caption: Workflow for a cAMP accumulation functional assay.

-

Objective: To determine the EC50 value of this compound for the activation of the human TAAR1 receptor.

-

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS).

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

This compound.

-

cAMP detection kit (e.g., BRET-based cAMP biosensor system).

-

Plate reader capable of detecting the signal from the cAMP assay.

-

-

Procedure:

-

Cell Culture: a. Culture HEK293 cells stably expressing human TAAR1 in appropriate medium. b. Seed the cells into a multi-well plate at a suitable density and allow them to adhere overnight.

-

Assay: a. Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and pre-incubate for a short period (e.g., 30 minutes). b. Add increasing concentrations of this compound to the wells. Include wells for basal cAMP levels (no agonist) and maximal stimulation (e.g., with a known potent TAAR1 agonist or forskolin). c. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: a. Lyse the cells according to the cAMP detection kit manufacturer's instructions. b. Measure the intracellular cAMP levels using a suitable detection method, such as a Bioluminescence Resonance Energy Transfer (BRET)-based biosensor.

-

Data Analysis: a. Plot the measured cAMP levels as a function of the logarithm of the this compound concentration to generate a dose-response curve. b. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Conclusion

The mechanism of action of this compound on adrenergic receptors is a composite of direct and indirect effects. Its antagonist activity at α2-adrenergic receptors and agonist activity at TAAR1 receptors, coupled with its ability to induce norepinephrine release and its potential biotransformation to epinephrine, result in a complex sympathomimetic profile. For researchers and drug development professionals, a thorough understanding of these multifaceted interactions is crucial for predicting the physiological effects and therapeutic potential of NMT and related compounds. Further research is warranted to fully elucidate its activity across all adrenergic receptor subtypes and to confirm the precise details of its metabolic pathways. This guide provides a solid foundation of the current knowledge to inform and direct future investigations in this area.

References

- 1. Effect of this compound on the regulation of adrenergic receptors via enzymatic epinephrine synthesis for the treatment of gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate stereospecificity and selectivity of catechol-O-methyltransferase for DOPA, DOPA derivatives and alpha-substituted catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of beta1- and beta3-adrenoceptors in the regulation of lipolysis and thermogenesis in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonistic effect of this compound on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate specificity and other properties of DOPA decarboxylase from guinea pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 9. proteopedia.org [proteopedia.org]

- 10. Dopamine - Wikipedia [en.wikipedia.org]

- 11. Norepinephrine - Wikipedia [en.wikipedia.org]

- 12. Adrenaline - Wikipedia [en.wikipedia.org]

- 13. Observations on the substrate specificity of dopa decarboxylase from ox adrenal medulla, human phaeochromocytoma and human argentaffinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of N-Methyltyramine in the Human Body

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT) is a naturally occurring biogenic amine found endogenously in the human body and in various plant species. As a trace amine, it is a derivative of tyramine and plays a role in several physiological processes through its interaction with various receptors and enzymes. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and pharmacological actions of this compound, with a focus on its interactions with adrenergic and trace amine-associated receptors. Quantitative data on its binding affinities and physiological effects are presented, along with detailed experimental methodologies for key studies. Furthermore, signaling and metabolic pathways are visually represented to facilitate a deeper understanding of its biological significance.

Introduction

This compound (4-hydroxy-N-methylphenethylamine) is a monoamine alkaloid that has garnered interest in the scientific community due to its presence in certain foods and dietary supplements, and its endogenous production in the human body.[1] Structurally similar to other trace amines like tyramine and octopamine, NMT exerts its effects by interacting with various components of the neuroendocrine system. This guide aims to consolidate the current scientific knowledge on NMT, providing a technical resource for researchers and professionals in drug development.

Biosynthesis and Metabolism

Biosynthesis of this compound

In the human body, this compound is synthesized from its precursor, tyramine. This conversion is catalyzed by the enzyme Phenylethanolamine N-methyltransferase (PNMT), which is also responsible for the conversion of norepinephrine to epinephrine.[1][2] In plants, a similar methylation of tyramine is carried out by the enzyme tyramine N-methyltransferase.[1]

Metabolism of this compound

This compound is primarily metabolized by Monoamine Oxidase (MAO) enzymes, which are responsible for the oxidative deamination of monoamines.[3] NMT acts as a competitive substrate for MAO.[3] Both MAO-A and MAO-B are capable of metabolizing tyramine, and it is likely that they also metabolize NMT, though the specific kinetic parameters for each isoform with NMT as a substrate require further investigation.[4] The metabolism of NMT by MAO would lead to the formation of 4-hydroxyphenylacetaldehyde, which is then further oxidized to 4-hydroxyphenylacetic acid (HPAA). Additionally, N-demethylation to tyramine is a possible metabolic route.[5]

Pharmacological Profile

Receptor Binding Affinities

This compound exhibits a distinct binding profile, with notable interactions at adrenergic and trace amine-associated receptors. The following table summarizes the available quantitative data on its receptor binding affinities.

| Receptor | Ligand | Species | Assay Type | Parameter | Value | Reference |

| α2-Adrenoceptor | [3H]p-aminoclonidine | Rat (brain) | Radioligand Binding | IC50 | 5.53 x 10-6 M | [6] |

| Trace Amine-Associated Receptor 1 (TAAR1) | - | Human | cAMP accumulation | EC50 | ~2 µM | [1] |

| Trace Amine-Associated Receptor 1 (TAAR1) | - | Human | cAMP accumulation | EC50 | 23 µM | [7] |

Adrenergic Receptor Interactions

This compound has been characterized as an α2-adrenoceptor antagonist.[6][8] This antagonism can lead to an increase in the release of norepinephrine from nerve terminals by blocking the presynaptic feedback inhibition mediated by α2-adrenoceptors. While one source suggests NMT is a potent beta-2 adrenergic receptor agonist, this claim requires further substantiation from primary research.[9]

Trace Amine-Associated Receptor 1 (TAAR1) Interaction

NMT is an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).[1][7] TAAR1 is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[10] This interaction places NMT within the broader family of trace amines that modulate monoaminergic systems.

Physiological Effects

Gastrointestinal Effects

This compound has been shown to stimulate gastrin and pancreatic secretions.[3][8] This effect is believed to contribute to enhanced appetite and digestion.[8]

Table 2: Effect of this compound on Gastrin and Pancreatic Secretion

| Physiological Effect | Species | Administration | Dose | Observation | Reference |

| Gastrin Release | Rat | Oral | ED50: ~10 µg/kg | Potent stimulation of gastrin release | [3] |

| Pancreatic Secretion | Rat | Intragastric | 5, 25, 50 µg/kg | Dose-dependent increase in pancreatic exocrine secretion | [11] |

Effects on Lipolysis

The role of this compound in lipolysis (the breakdown of fats) is controversial. While some sources suggest it is used in weight-loss supplements, scientific studies indicate that it may actually inhibit lipolysis.[1][8] One study found that NMT failed to stimulate lipolysis in human adipocytes and at higher concentrations, it only induced 20% of the lipolysis caused by the reference drug, isoprenaline.[1]

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity (Adapted from Koda et al., 1999)

This protocol describes a method to determine the binding affinity of this compound to α2-adrenoceptors.

-

Membrane Preparation: Whole brains from male ddY mice are homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged at 50,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in the same buffer and centrifuged again. The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.7) to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: The assay is performed in a final volume of 250 µL containing 50 µL of the membrane preparation, 50 µL of [3H]p-aminoclonidine (a specific α2-adrenoceptor agonist) at a final concentration of 0.5 nM, and 150 µL of various concentrations of this compound (from 10-8 to 10-3 M) or buffer.

-

Incubation: The mixture is incubated at 25°C for 30 minutes.

-

Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are then washed three times with 5 mL of ice-cold 50 mM Tris-HCl buffer.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM of unlabeled clonidine. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of NMT that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Bioassay for Gastrin Release (Adapted from Yokoo et al., 1999)

This protocol outlines a method to assess the gastrin-releasing activity of this compound.

-

Animal Preparation: Male Donryu rats are anesthetized. A catheter is inserted into the jugular vein for blood sampling.

-

Sample Administration: A solution of this compound at various concentrations is administered orally.

-

Blood Sampling: Blood samples are collected from the jugular vein catheter at specific time points before and after the administration of NMT.

-

Plasma Separation: Blood samples are centrifuged to separate the plasma.

-

Gastrin Measurement: Plasma gastrin levels are determined using a specific radioimmunoassay (RIA) kit.

-

Data Analysis: The change in plasma gastrin concentration from baseline is calculated for each dose and time point to determine the dose-response relationship and the ED50 (the dose that produces 50% of the maximal response).

Measurement of Pancreatic Secretion (Adapted from Tsutsumi et al., 2010)

This protocol describes the measurement of this compound's effect on pancreatic secretion in conscious rats.

-

Animal Surgery: Male Wistar rats are surgically prepared with cannulas in the pancreatic duct, bile duct, duodenum, and stomach to allow for the collection of pancreatic juice and intragastric administration of substances.

-

Recovery: The rats are allowed to recover from surgery for several days.

-

Experimental Procedure: On the day of the experiment, the conscious rats are placed in restraint cages. Pancreatic juice is collected in 15-minute intervals to establish a basal secretion rate.

-

NMT Administration: this compound solutions at different concentrations (5, 25, and 50 µg/kg) are infused into the stomach through the gastric cannula.

-

Sample Collection and Analysis: Pancreatic juice collection continues, and the volume is measured. The protein concentration and amylase activity in the pancreatic juice are determined.

-

Data Analysis: The changes in pancreatic juice volume, protein output, and amylase output from the basal levels are calculated to assess the dose-dependent effect of NMT.

Conclusion

This compound is a multifaceted biogenic amine with a complex biological profile. Its role as an α2-adrenoceptor antagonist and a TAAR1 agonist highlights its potential to modulate adrenergic and other monoaminergic systems. The stimulatory effects of NMT on gastrointestinal secretions are well-documented, though its impact on lipolysis remains an area of conflicting reports that warrants further investigation. The detailed experimental protocols provided in this guide offer a foundation for future research into the precise mechanisms of action and physiological roles of this compound. A more comprehensive understanding of its receptor binding profile and metabolic fate is crucial for evaluating its potential therapeutic applications and safety profile, particularly in the context of its use in dietary supplements.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. Isolation from beer and structural determination of a potent stimulant of gastrin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intestinal metabolism of tyramine by both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High Tower Pharmacology: New Stimulant: this compound [hightowerpharmacology.blogspot.com]

- 6. Antagonistic effect of this compound on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A review of the receptor binding and pharmacological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bulkstimulants.com [bulkstimulants.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Enigmatic Alkaloid: A Technical Guide to the Historical and Traditional Uses of N-Methyltyramine-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in a diverse range of plant species. Historically, plants containing this protoalkaloid have been integral to traditional medicine systems worldwide, utilized for their purported stimulant, digestive, and restorative properties. This technical guide provides an in-depth exploration of the historical and traditional uses of NMT-containing plants, with a focus on Hordeum vulgare (Barley), Citrus aurantium (Bitter Orange), and various Acacia species. We delve into the quantitative analysis of NMT in these botanicals, detail established experimental protocols for its extraction and quantification, and elucidate its known pharmacological signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, offering a scientific foundation for the continued investigation of this compound and its therapeutic potential.

Introduction

This compound, a substituted phenethylamine, has garnered increasing interest within the scientific community for its pharmacological activities. Its presence in various botanicals has linked it to a spectrum of traditional uses, from remedies for common ailments to performance-enhancing preparations. This guide synthesizes the available scientific literature to provide a detailed overview of the ethnobotanical background of NMT-containing plants, alongside the modern analytical techniques used to study them and the current understanding of their mechanisms of action.

Historical and Traditional Uses of this compound-Containing Plants

The application of plants containing this compound in traditional medicine is geographically and culturally widespread. This section details the historical uses of three primary plant sources of this alkaloid.

-

Hordeum vulgare (Barley): A staple cereal grain, barley has been used in traditional medicine for millennia. In ancient herbal systems, including Traditional Chinese Medicine and Ayurveda, barley was used to support digestive function, invigorate the body, and promote overall well-being.[1] Tonics made from barley were consumed for their energizing effects and to aid in healthy digestion.[1] Traditional uses also include remedies for digestive issues, skin conditions, and respiratory disorders.[2] In Unani medicine, barley is prescribed for its anti-inflammatory and wound-healing properties.[3]

-

Citrus aurantium (Bitter Orange): The fruit and peel of bitter orange have a long history of use in traditional medicine. In Traditional Chinese Medicine, the dried peel, known as "Zhi Shi," is used to treat digestive disorders such as bloating, constipation, and indigestion.[4] It has also been employed to manage nausea and abdominal pain.[5] In South American folk medicine, bitter orange has been used to treat insomnia, anxiety, and epilepsy.[6] Traditionally, it has been valued as a stimulant and appetite suppressant.[5]

-

Acacia Species: Various species of Acacia have been used in traditional medicine by different cultures. Acacia rigidula, known as blackbrush acacia, was used by Native Americans for a variety of medicinal purposes.[7] A tea made from its flowers was reported to have sedative properties, while a tea from the roots was used for sore throats and coughs.[7] The leaves, when ground into a powder, were used to stop bleeding and as an antimicrobial wash.[7] Other Acacia species have been used in traditional medicine to treat conditions like high cholesterol, diabetes, and indigestion.[8]

Quantitative Analysis of this compound in Plant Materials

The concentration of this compound can vary significantly between plant species and even within different parts of the same plant. The following table summarizes the quantitative data available in the scientific literature.

| Plant Species | Plant Part | This compound Concentration | Reference |

| Hordeum vulgare (Barley) | Raw Grain | ~5 µg/g | [1] |

| Green Malts | ~21 µg/g | [1] | |

| Kilned Malts | ~27 µg/g | [1] | |

| Green Malt Roots | ~1530 µg/g | [1] | |

| Kilned Malt Roots | ~1960 µg/g | [1] | |

| Citrus aurantium (Bitter Orange) | Ripe Fruit Extract | ~180 µg/g | [1] |

| Orange Fruit Samples | 0.27-0.56 mg/kg | [9] | |

| Acacia rigidula | Leaves | ~240-1240 µg/g | [1] |

| Acacia berlandieri | Leaves | ~190-750 µg/g | [1] |

| Acacia schweinfurthii | Seeds | 440 µg/g | [1] |

| Acacia angustissima | Leaves | 0.00011-0.005% | [10] |

Experimental Protocols

The accurate quantification of this compound in complex plant matrices requires robust analytical methodologies. This section details common experimental protocols cited in the literature.

Extraction of this compound from Plant Material

Objective: To isolate this compound and other biogenic amines from the plant matrix for subsequent analysis.

Method 1: Acid Extraction (for Acacia species)

-

Sample Preparation: Dry and grind the plant material (e.g., leaves) to a fine powder.

-

Extraction: Extract the powdered plant tissue (1:20 wt/vol) with 1% glacial acetic acid.

-

Filtration: Filter the mixture to separate the extract from the solid plant material.

-

Solid-Phase Extraction (SPE): Pass the filtrate through a high-sulfonated polymeric SPE tube. This retains the amines of interest while allowing many impurities to be washed through.

-

Elution: Elute the amines from the SPE tube using an appropriate solvent.

Method 2: Sonication-Based Extraction (for Citrus aurantium)

-

Sample Preparation: Accurately weigh the powdered plant material or extract.

-

Solvent Addition: Add a mixture of methanol and water to the sample in a volumetric flask.

-

Sonication: Sonicate the mixture for a specified time (e.g., 5 minutes) to facilitate the extraction of amines.

-

Dilution: After cooling to room temperature, dilute the extract to the final volume with water.

Quantification by High-Performance Liquid Chromatography (HPLC)